N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a benzothiazole-6-carboxamide moiety at position 2. This structure combines electron-withdrawing chlorine substituents with a benzothiazole system, which is frequently associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4O2S/c17-9-2-3-11(18)10(6-9)15-21-22-16(24-15)20-14(23)8-1-4-12-13(5-8)25-7-19-12/h1-7H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJDUFRIKZEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2,5-dichlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling with benzothiazole: The oxadiazole intermediate is then coupled with a benzothiazole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are scaled up using techniques like crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile used.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound of interest differs from analogs in two key regions:
- Oxadiazole Substitution: Unlike compounds like 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) (), which feature amino-thiazole and sulfanylpropanamide groups, the target compound incorporates a dichlorophenyl group directly on the oxadiazole ring. This substitution likely enhances lipophilicity and electron-deficient character, influencing binding interactions .
- Benzothiazole vs. Benzodioxine: Compared to N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (), the benzothiazole system replaces the benzodioxine moiety. Benzothiazoles are known for their planar, aromatic structure, which may improve π-π stacking in biological targets, whereas benzodioxines offer conformational flexibility due to their oxygenated bridge .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*LogP values estimated using fragment-based methods.
Spectroscopic and Analytical Data
- IR/NMR Trends: The dichlorophenyl group in the target compound would exhibit characteristic C-Cl stretching vibrations (~550–600 cm⁻¹ in IR) and distinct aromatic proton signals in the 7.0–8.0 ppm range in ¹H NMR, similar to the benzodioxine analog . In contrast, compound 7e () shows additional peaks for the amino-thiazole NH₂ group (~3300 cm⁻¹ in IR) and sulfanyl protons .
- Mass Spectrometry : The target compound’s molecular ion peak would align with its molecular weight (~393 m/z), while fragmentation patterns would highlight losses of Cl (35/37 m/z) and the benzothiazole moiety, differing from the benzodioxine analog’s oxygen-related fragments .
Bioactivity Implications
- Antimicrobial Potential: The dichlorophenyl group may enhance activity against Gram-positive bacteria compared to methyl-substituted analogs like 7d and 7e, which showed moderate efficacy in prior studies .
- Electron-Deficient Pharmacophores : The oxadiazole and benzothiazole combination could improve interactions with enzyme active sites (e.g., tyrosine kinases) compared to benzodioxine systems, which are less electron-deficient .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 1,3-benzothiazole moiety linked to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group. This unique structural arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values in the micromolar range .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical cellular processes. Preliminary studies suggest potential interactions with protein kinases and carbonic anhydrases (CAs), which are relevant targets in cancer therapy .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from existing studies:
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can induce apoptosis in cancer cells in a dose-dependent manner .
- Cell Cycle Arrest : Some studies suggest that the compound may cause cell cycle arrest at the G0-G1 phase, potentially disrupting DNA replication processes .
Comparative Biological Activity
To better understand the efficacy of this compound relative to other compounds with similar structures, comparative studies have been conducted. The following table summarizes key findings:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| Doxorubicin | MCF-7 | 0.15 | DNA intercalation |
| Other oxadiazole derivatives | Various | 0.75 - 10 | Enzyme inhibition |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antitumor Activity : A study demonstrated that this compound exhibited higher cytotoxicity than reference drugs like doxorubicin against specific leukemia cell lines .
- Mechanistic Insights : Another study focused on the interaction between this compound and carbonic anhydrases (CA IX and XII), revealing selective inhibition at nanomolar concentrations . This suggests its potential use as a therapeutic agent targeting tumor-associated CAs.
Future Directions
The promising biological activity of this compound warrants further research to elucidate its mechanisms of action and optimize its therapeutic applications. Future studies should focus on:
- In vivo Efficacy : Evaluating the compound's effectiveness in animal models to confirm its anticancer properties.
- Structural Modifications : Investigating analogs to enhance potency and selectivity against specific cancer types.
Q & A
Q. Table 1: Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 90°C, 3 hrs | 65-78 | |
| Benzothiazole coupling | EDC, HOBt, DMF, RT | 72-85 |
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2-8.5 ppm).
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide).
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths/angles and confirms stereochemistry.
- Computational Tools : UCSF Chimera () visualizes 3D structures and hydrogen-bonding networks.
How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the dichlorophenyl and benzothiazole moieties in biological activity?
Advanced Research Question
Methodology :
- Substituent Variation : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F or CH₃ on the phenyl ring) to assess electronic effects.
- Bioassays : Test analogs against target enzymes (e.g., antifungal activity in ) or cancer cell lines (e.g., MTT assays in ).
- Data Correlation : Use regression analysis to link structural features (e.g., logP, dipole moment) with activity metrics (IC₅₀, MIC).
Q. Table 2: Biological Activity Data
| Derivative | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Parent compound | Fungal CYP51 | 1.2 ± 0.3 | |
| 4-NO₂ analog | HepG2 cells | 8.5 ± 1.1 |
What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes, and how to validate these predictions experimentally?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., fungal lanosterol demethylase in ). UCSF Chimera () aids in visualizing binding poses.
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess complex stability.
- Validation : Compare docking scores with experimental IC₅₀ values. Perform mutagenesis (e.g., Ala-scanning) on key residues identified in silico.
How should researchers address contradictions in reported biological activity data across studies, such as varying IC₅₀ values against the same target?
Advanced Research Question
Resolution Strategies :
- Assay Standardization : Ensure consistent protocols (e.g., cell passage number, incubation time).
- Compound Purity : Verify purity via HPLC (≥98%) and characterize by elemental analysis.
- Data Normalization : Account for differences in solvent (DMSO vs. ethanol) or assay pH using Z-factor normalization.
Example : A study reporting IC₅₀ = 1.2 µM () vs. 3.5 µM (another study) may differ due to DMSO concentration (1% vs. 0.5%) altering compound solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
